1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

Lipophilicity CNS drug-likeness Physicochemical profiling

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a 1,4-disubstituted piperazine derivative (C₁₈H₂₇FN₂, MW 290.4 g/mol) bearing a 2-fluorobenzyl group at N1 and a 4-methylcyclohexyl moiety at N4. The compound belongs to a class of piperazinyl-cyclohexanes explored in patents for anti-ischemic, antipsychotic, and other CNS bio-affecting properties.

Molecular Formula C18H27FN2
Molecular Weight 290.4 g/mol
Cat. No. B14919735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine
Molecular FormulaC18H27FN2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F
InChIInChI=1S/C18H27FN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3
InChIKeyROQLCEYBXCUCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine: Physicochemical Identity and Comparator Landscape for Research Procurement


1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a 1,4-disubstituted piperazine derivative (C₁₈H₂₇FN₂, MW 290.4 g/mol) bearing a 2-fluorobenzyl group at N1 and a 4-methylcyclohexyl moiety at N4 . The compound belongs to a class of piperazinyl-cyclohexanes explored in patents for anti-ischemic, antipsychotic, and other CNS bio-affecting properties . Selecting this compound for research requires distinguishing it from structurally proximal analogs such as 1-benzyl-4-(4-methylcyclohexyl)piperazine (MW 272, LogP 4.92), 1-cyclohexyl-4-(2-fluorobenzyl)piperazine (MW 276, LogP 4.41), 1-(2-fluorobenzyl)piperazine (MW 194, LogP 1.50), and 1-(4-methylcyclohexyl)piperazine (MW 182, LogP 2.22) .

Why Generic Piperazine Analogs Cannot Substitute for 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine in Scientific Workflows


Piperazine derivatives within this structural series exhibit widely divergent calculated LogP values—spanning from approximately 1.50 for the mono-substituted 1-(2-fluorobenzyl)piperazine to 4.92 for 1-benzyl-4-(4-methylcyclohexyl)piperazine —which dictate fundamentally different solubility, permeability, and protein-binding profiles. The 2-fluorobenzyl substituent contributes distinct electronic effects and metabolic stability characteristics compared to the non-fluorinated benzyl analog , while the 4-methylcyclohexyl group introduces stereochemical complexity (cis/trans isomerism) absent in simpler cyclohexyl- or piperazine-only scaffolds . Substituting any close analog—even one differing by a single substituent—introduces uncontrolled variables in receptor-binding SAR, pharmacokinetic prediction, or chemical-probe validation studies. The quantitative evidence below demonstrates why these molecular differences translate to measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine Versus Closest Analogs


LogP Balancing: Intermediate Lipophilicity Between Non-Fluorinated and Mono-Substituted Piperazine Analogs

The target compound's calculated LogP of approximately 3.38 occupies an intermediate position between the highly lipophilic 1-benzyl-4-(4-methylcyclohexyl)piperazine (LogP 4.92) and the significantly more polar 1-(2-fluorobenzyl)piperazine (LogP 1.50), while also differing from the cyclohexyl-only analog 1-cyclohexyl-4-(2-fluorobenzyl)piperazine (LogP 4.41) . This LogP value falls within the optimal range (1–4) typically associated with balanced CNS permeability and aqueous solubility .

Lipophilicity CNS drug-likeness Physicochemical profiling

Molecular Weight and Hydrogen-Bond Donor Differentiation from Non-Fluorinated Benzylpiperazine Analogs

The target compound (MW 290.4 g/mol; 0 H-bond donors) differs from 1-benzyl-4-(4-methylcyclohexyl)piperazine (MW 272 g/mol; 0 H-bond donors) by +18.4 g/mol attributable to fluorine substitution, and from 1-(2-fluorobenzyl)piperazine (MW 194 g/mol; 1 H-bond donor) by +96 g/mol and the complete elimination of the secondary amine H-bond donor .

Molecular weight Hydrogen-bond donors Physicochemical drug-likeness

Stereochemical Complexity: The 4-Methylcyclohexyl Moiety Introduces cis/trans Isomerism Absent in Cyclohexyl Analogs

The 4-methyl substitution on the cyclohexyl ring introduces a chiral center and enables cis/trans stereoisomerism. CAS records explicitly distinguish cis-4-methylcyclohexyl-piperazine (CAS 355378-95-9) as a defined stereoisomer . In contrast, the non-methylated analog 1-cyclohexyl-4-(2-fluorobenzyl)piperazine lacks this stereochemical element. The 4-methyl substituent also biases the cyclohexyl ring conformation, with the trans isomer favoring an equatorial methyl orientation that influences the spatial presentation of the piperazine pharmacophore .

Stereochemistry cis/trans isomerism Conformational analysis

Fluorine-Mediated Modulation of Metabolic Stability Versus Non-Fluorinated Benzylpiperazine Analogs

The 2-fluorobenzyl group is documented in the medicinal chemistry literature to enhance metabolic stability relative to non-fluorinated benzyl substituents by reducing susceptibility to CYP450-mediated oxidative metabolism at the benzyl position . The electron-withdrawing fluorine atom decreases the electron density of the aromatic ring, thereby reducing the rate of oxidative deamination and ring hydroxylation that are major metabolic clearance pathways for benzylpiperazine derivatives .

Metabolic stability Fluorine substitution CYP450 metabolism

Patent-Validated Piperazinyl-Cyclohexane Scaffold with Anti-Ischemic and Antipsychotic Precedence

The US patent US6153611A (Mattson et al., Bristol-Myers Squibb) explicitly claims 1,4-disubstituted piperazine derivatives wherein the 4-substituent is benzyl or substituted benzyl and the 1-substituent is a 1-aryl-cyclohexan-4-yl moiety, with demonstrated anti-ischemic, antipsychotic, and other CNS bio-affecting activities . The target compound falls precisely within this claimed structural scope, whereas simpler analogs lacking either the 2-fluorobenzyl group (e.g., 1-(4-methylcyclohexyl)piperazine) or the cyclohexyl moiety (e.g., 1-(2-fluorobenzyl)piperazine) fall outside the fully elaborated pharmacophore and lack the combined patent-validated utility.

CNS patent scaffold Anti-ischemic Antipsychotic Piperazinyl-cyclohexane

Optimal Research and Procurement Application Scenarios for 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine


CNS Drug Discovery Screening Libraries Requiring Balanced LogP in the 1–4 Range

Compound management groups building CNS-focused screening libraries should prioritize this compound over 1-benzyl-4-(4-methylcyclohexyl)piperazine (LogP 4.92) or 1-cyclohexyl-4-(2-fluorobenzyl)piperazine (LogP 4.41) because its intermediate LogP value (~3.38) aligns more closely with optimal CNS drug-likeness parameters . The quantitative LogP differentiation evidence (ΔLogP = −1.54 vs benzyl analog; ΔLogP = −1.03 vs cyclohexyl-fluorobenzyl analog) enables rational library-filtering decisions that exclude analogs with supra-optimal lipophilicity predictive of poor solubility and high metabolic turnover .

Stereochemical SAR Exploration Using Conformationally Defined 4-Methylcyclohexyl Building Blocks

Medicinal chemistry teams investigating the conformational determinants of receptor binding should procure this compound because the 4-methylcyclohexyl moiety provides two chiral centers and enables cis/trans stereoisomer separation, a stereochemical feature absent from 1-cyclohexyl-4-(2-fluorobenzyl)piperazine (0 chiral centers) . This enables systematic exploration of how cyclohexyl ring conformation affects the spatial orientation of the piperazine pharmacophore relative to the 2-fluorobenzyl recognition element.

Metabolic Stability-Focused Lead Optimization Where Fluorine Substitution Is a Design Parameter

For programs where reducing CYP450-mediated oxidative clearance is a critical optimization parameter, this compound should be selected over the non-fluorinated 1-benzyl-4-(4-methylcyclohexyl)piperazine. The 2-fluorobenzyl group provides electron-withdrawing protection at the benzyl position, a structural feature documented to enhance metabolic stability in piperazine series . Procurement of the fluorinated analog ensures that in vitro metabolic stability assays reflect the design hypothesis rather than being confounded by the known metabolic lability of non-fluorinated benzylpiperazines.

Patent-Landscape-Guided Hit Expansion Around CNS-Active Piperazinyl-Cyclohexane Pharmacophores

Research groups pursuing hit-expansion strategies anchored to the US6153611A patent space should procure this compound as a core building block because it maps directly onto the 1,4-disubstituted piperazinyl-cyclohexane pharmacophore claimed for anti-ischemic and antipsychotic utility . The compound's combined structural features—substituted benzyl at N4 plus substituted cyclohexane at N1—satisfy both key pharmacophoric elements, unlike simpler mono-substituted piperazines that fall outside the validated patent scope.

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